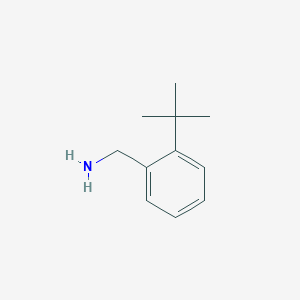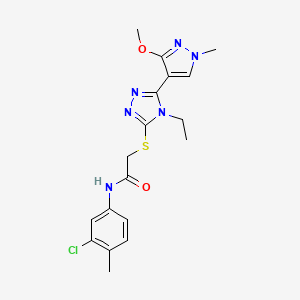![molecular formula C25H28N4O4S B2770327 7-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688054-71-9](/img/no-structure.png)
7-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C25H28N4O4S and its molecular weight is 480.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Application in Antihypertensive Agents
The synthesis of related quinazoline derivatives has been explored for their potential use as antihypertensive agents. A study by Takai et al. (1986) detailed the preparation of piperidine derivatives with a quinazoline ring system, indicating their strong hypotensive effects in spontaneously hypertensive rat models. This suggests the potential of quinazoline derivatives in hypertension management through vasodilatory effects or alpha-1 adrenergic receptor antagonism, a mechanism exploited by drugs like Terazosin and Doxazosin (Takai et al., 1986).
Antimicrobial Activities
Quinazoline derivatives have also been synthesized for their antimicrobial properties. Patel et al. (2012) synthesized a series of thiazolidinone derivatives linked with piperazine, exhibiting broad-spectrum antimicrobial activity against several bacteria and fungi, highlighting the structural versatility of quinazoline compounds in targeting microbial infections (Patel et al., 2012).
Antitumor and Antimalarial Applications
The development of quinazoline derivatives as antitumor agents has been an area of interest, with derivatives showing promise against various cancer cell lines. For example, Li et al. (2020) reported on quinazoline derivatives containing piperazine moieties showing potent antiproliferative activities, indicating their potential as cancer therapeutics (Li et al., 2020). Similarly, Danylchenko et al. (2018) highlighted the importance of developing quality control methods for quinazoline derivatives as promising antimalarial agents, underscoring the compound's relevance in malaria treatment research (Danylchenko et al., 2018).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5-dimethoxybenzoic acid with 2,3-dimethylphenylpiperazine followed by cyclization with ethyl acetoacetate and sulfur to form the target compound.", "Starting Materials": [ "2-amino-4,5-dimethoxybenzoic acid", "2,3-dimethylphenylpiperazine", "ethyl acetoacetate", "sulfur" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5-dimethoxybenzoic acid with 2,3-dimethylphenylpiperazine in the presence of a coupling agent such as EDCI or DCC to form the intermediate 7-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4,5-dimethoxy-2-oxobenzo[b]thiophene.", "Step 2: Cyclization of the intermediate with ethyl acetoacetate in the presence of a base such as potassium carbonate to form the intermediate 7-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazoline-8(5H)-one.", "Step 3: Sulfurization of the intermediate with sulfur in the presence of a base such as triethylamine to form the target compound 7-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one." ] } | |
CAS No. |
688054-71-9 |
Molecular Formula |
C25H28N4O4S |
Molecular Weight |
480.58 |
IUPAC Name |
7-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C25H28N4O4S/c1-16-5-3-6-20(17(16)2)27-9-11-28(12-10-27)23(30)7-4-8-29-24(31)18-13-21-22(33-15-32-21)14-19(18)26-25(29)34/h3,5-6,13-14H,4,7-12,15H2,1-2H3,(H,26,34) |
InChI Key |
FCJRQMCRMRWABV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide](/img/structure/B2770246.png)
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2770247.png)

![8-(2,5-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2770250.png)
![N-(3,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2770251.png)
![N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2770254.png)
![1-(Azepan-1-yl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2770255.png)
![5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B2770256.png)



![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2770266.png)

